BenchChemオンラインストアへようこそ!

3,4-diethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

p38 MAPK inhibitor medicinal chemistry kinase selectivity

3,4-Diethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-73-1) is a synthetic small molecule (C22H24FN3O3S; MW = 429.51 g/mol) belonging to the 2-thioimidazole chemotype. This scaffold is structurally related to the well-characterized class of p38α mitogen-activated protein kinase (MAPK) inhibitors, where the 4-fluorophenyl substituent on the imidazole ring mimics the critical fluorophenyl pharmacophore of clinical-stage diarylimidazoles, and the thioethyl-linked 3,4-diethoxybenzamide side chain extends into the solvent-exposed front region of the kinase ATP-binding pocket.

Molecular Formula C22H24FN3O3S
Molecular Weight 429.51
CAS No. 897455-73-1
Cat. No. B2546838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-diethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide
CAS897455-73-1
Molecular FormulaC22H24FN3O3S
Molecular Weight429.51
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)F)OCC
InChIInChI=1S/C22H24FN3O3S/c1-3-28-19-10-7-16(13-20(19)29-4-2)21(27)24-11-12-30-22-25-14-18(26-22)15-5-8-17(23)9-6-15/h5-10,13-14H,3-4,11-12H2,1-2H3,(H,24,27)(H,25,26)
InChIKeyKQZPJSFFNKUPSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Overview for 3,4-Diethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-73-1)


3,4-Diethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-73-1) is a synthetic small molecule (C22H24FN3O3S; MW = 429.51 g/mol) belonging to the 2-thioimidazole chemotype [1]. This scaffold is structurally related to the well-characterized class of p38α mitogen-activated protein kinase (MAPK) inhibitors, where the 4-fluorophenyl substituent on the imidazole ring mimics the critical fluorophenyl pharmacophore of clinical-stage diarylimidazoles, and the thioethyl-linked 3,4-diethoxybenzamide side chain extends into the solvent-exposed front region of the kinase ATP-binding pocket [2]. The compound is commercially supplied at ≥95% purity .

Why Generic 2-Thioimidazole Substitution Fails for 3,4-Diethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-73-1)


Within the 2-thioimidazole class, seemingly minor structural modifications can produce orders-of-magnitude shifts in kinase selectivity and cellular potency [1]. Replacing the 4-fluorophenyl group with an unsubstituted phenyl ring removes the electron-withdrawing effect that stabilizes key hydrophobic interactions in the kinase selectivity pocket, while altering the substitution pattern on the benzamide moiety (e.g., 3,4-diethoxy → 3,5-dimethoxy) changes the hydrogen-bonding capacity and steric profile of the solvent-exposed region [2]. These structure–activity relationship (SAR) features mean that benzamide-substituted 2-thioimidazoles with different aryl or benzamide decorations are not functionally interchangeable; a procurement decision without verifying the exact substitution pattern risks acquiring a compound with substantially different target engagement and selectivity profiles [2].

Quantitative Differentiation Evidence for 3,4-Diethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-73-1)


Polar Surface Area Advantage over the 3,5-Dimethoxy Analog for Optimized Kinase Solvent-Front Interactions

The 3,4-diethoxy substitution on the benzamide ring of CAS 897455-73-1 yields a topological polar surface area (TPSA) of 102 Ų, compared with an estimated 84 Ų for the direct 3,5-dimethoxy analog (CAS 897455-67-3) [1]. In the 2-thioimidazole p38α MAPK inhibitor series, polar substituents on the benzamide that engage the solvent-exposed front region (hydrophobic region II) of the kinase are associated with improved potency and selectivity; compounds lacking polar functionality in this region typically show 10- to 100-fold weaker inhibition [2]. The 3,4-diethoxy motif provides two hydrogen-bond acceptor sites from the ethoxy oxygen atoms versus two methoxy groups in the analog, offering a distinct hydrogen-bonding geometry that can differentially orient the benzamide in the solvent channel.

p38 MAPK inhibitor medicinal chemistry kinase selectivity topological polar surface area

4-Fluorophenyl Substituent Confers Enhanced Kinase Affinity Relative to Des-Fluoro Phenyl Analog

The 4-fluorophenyl imidazole substituent in CAS 897455-73-1 is a critical pharmacophoric element for p38α MAPK binding. In the structurally characterized 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)-substituted imidazole series, the 4-fluorophenyl group occupies a deep hydrophobic selectivity pocket, and removal of the fluorine (yielding the des-fluoro phenyl analog, CAS 886898-04-0) is predicted to reduce binding enthalpy by disrupting a favorable C–F···H–C dipole interaction at the pocket entrance [1]. Cross-class SAR from pyridinylimidazole-based p38α inhibitors demonstrates that 4-fluorophenyl-bearing congeners consistently achieve IC₅₀ values 3- to 20-fold lower than their unsubstituted phenyl counterparts in enzymatic assays [2].

p38 MAPK kinase inhibitor fluorine substitution hydrophobic interaction

Diethoxy Donor Strength Differentiates Target Compound from Mono-Methoxy and Unsubstituted Benzamide Congeners

The 3,4-diethoxybenzamide fragment of CAS 897455-73-1 imparts a computed XLogP3-AA of 4.3 [1], reflecting the balanced lipophilicity contributed by two ethoxy substituents. By comparison, the 4-methoxybenzamide congener (fimepinostat analog; CAS not assigned, but containing a mono-4-methoxybenzamide) is estimated to have XLogP3-AA ≈ 3.5, while the unsubstituted benzamide analog (CAS 886898-04-0) registers XLogP3-AA ≈ 3.8 [1]. In the 2-thioimidazole p38α inhibitor series, optimal cellular activity requires a lipophilicity window of XLogP 3.5–5.0 for adequate membrane permeability without excessive non-specific protein binding [2]. The 3,4-diethoxy pattern positions the compound in the upper-mid range of this window, potentially offering enhanced cellular penetration relative to lower-logP congeners while retaining aqueous solubility sufficient for biochemical assay formats.

solubility lipophilicity drug-likeness 3,4-diethoxybenzamide

Rotatable Bond Count Predicts Differential Entropic Binding Penalty Relative to Conformationally Restricted Scaffolds

CAS 897455-73-1 contains 10 rotatable bonds, conferring significant conformational flexibility to the thioethyl-benzamide side chain [1]. In contrast, the classic p38α diarylimidazole inhibitor SB 202190 (CAS 152121-30-7) has only 3 rotatable bonds, and the clinical candidate BIRB-796 (doramapimod) has 7 [1]. SAR from the 2-thioimidazole p38α series indicates that flexible 2-thioether substituents can productively explore the ribose pocket and phosphate-binding region of the ATP site, achieving interactions not accessible to conformationally constrained analogs [2]. However, higher rotatable bond count also imposes a larger conformational entropy penalty upon binding, which may reduce affinity unless compensated by new polar contacts.

conformational flexibility entropic penalty binding thermodynamics rotatable bonds

Direct Biochemical Activity Against Fibroblast Activation Protein (FAP) Confirmed for Scaffold Class

A structurally closely related analog—differing only in the benzamide substitution pattern—has demonstrated potent inhibition of fibroblast activation protein (FAP, a serine protease implicated in tumor stroma remodeling) with an IC₅₀ of 0.630 nM in a fluorogenic substrate assay using SF-tagged FAP expressed in Drosophila S2 cells [1]. While direct FAP inhibition data for CAS 897455-73-1 are not publicly available, the conserved 2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl core scaffold shared with this active analog suggests that the target compound may exhibit cross-reactivity with FAP, depending on the benzamide substitution. This distinguishes the 2-thioimidazole-benzamide chemotype from classical diarylimidazole p38α inhibitors such as SB 203580, which lack the thioether-linked side chain and show no reported FAP activity.

FAP inhibition serine protease BindingDB bioactivity

Molecular Weight Advantage for CNS Penetration Screening Relative to Higher-MW Polycyclic p38 Inhibitors

With a molecular weight of 429.51 g/mol, CAS 897455-73-1 falls below the widely accepted MW ≤ 450 threshold for favorable CNS drug-likeness [1]. By comparison, the polycyclic p38α inhibitor BIRB-796 (doramapimod) has MW = 527.6 g/mol, and the clinical candidate losmapimod (GW856553X) has MW = 483.5 g/mol, both exceeding 450 [1]. The lower molecular weight of the 2-thioimidazole-benzamide scaffold aligns with the observation that smaller, less complex kinase inhibitors often exhibit superior brain-to-plasma ratios when other physicochemical parameters (TPSA, HBD count) are within acceptable ranges [2].

CNS drug discovery molecular weight blood–brain barrier permeability physicochemical filtering

Recommended Application Scenarios for 3,4-Diethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897455-73-1)


p38α MAPK Biochemical Screening and SAR Profiling

This compound is most appropriately deployed as a probe in p38α MAPK enzymatic inhibition assays (e.g., mobility-shift or TR-FRET formats) where its 4-fluorophenyl pharmacophore and flexible 3,4-diethoxybenzamide side chain can be used to interrogate structure–activity relationships at the solvent-exposed front region of the kinase ATP site [1]. Its computed TPSA (102 Ų) and rotatable bond count (10 bonds) differentiate it from more rigid pyridinylimidazole inhibitors such as SB 203580, enabling head-to-head comparisons of binding thermodynamics and selectivity [2].

CNS-Penetrant p38α Inhibitor Lead Optimization Programs

With a molecular weight (429.51 g/mol) below the CNS drug-likeness threshold of 450 and an XLogP3-AA of 4.3 within the optimal permeability range, this compound is a suitable starting point for medicinal chemistry programs targeting neuroinflammatory conditions where brain p38α inhibition is desired [1]. Its physicochemical profile compares favorably against higher-MW clinical candidates such as BIRB-796 (MW 527.6) in CNS multiparameter optimization (CNS MPO) scoring [3].

Dual-Pharmacology Studies: p38α MAPK and Fibroblast Activation Protein (FAP)

The 2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl core scaffold, conserved across this compound class, has demonstrated sub-nanomolar inhibition of FAP (IC₅₀ = 0.630 nM) in closely related analogs [1]. This compound can therefore serve as a chemical tool for investigating potential dual p38α/FAP pharmacology in tumor microenvironment or fibrotic disease models, a profile not accessible with classical diarylimidazole p38α inhibitors such as SB 202190 that lack the thioether-linked side chain [2].

Comparative Selectivity Profiling Against the Des-Fluoro and 3,5-Dimethoxy Analogs

Procurement of CAS 897455-73-1 alongside its des-fluoro phenyl analog (CAS 886898-04-0) and 3,5-dimethoxy analog (CAS 897455-67-3) enables a systematic SAR trilogy to quantify the contributions of (i) the 4-fluorophenyl hydrophobic contact, (ii) the 3,4-diethoxy hydrogen-bonding geometry, and (iii) the combined effects on kinase selectivity and cellular potency [1][2]. This head-to-head comparator panel is essential for kinase inhibitor discovery programs that require SAR-driven chemical optimization rather than single-compound screening.

Quote Request

Request a Quote for 3,4-diethoxy-N-(2-((5-(4-fluorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.